molecular formula C12H11N3O2 B2819744 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797349-93-9

6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2819744
CAS No.: 1797349-93-9
M. Wt: 229.239
InChI Key: ZXIJAWOHXOVRMS-UHFFFAOYSA-N
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Description

6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a chemical compound designed for research applications, particularly in the fields of immunology and oncology. This compound belongs to the pyridopyrimidine class, a scaffold recognized for its potential in drug discovery. The core pyridopyrimidine structure is a subject of investigation as a chemokine receptor antagonist, specifically targeting the C-X-C chemokine receptor type 2 (CXCR2) . CXCR2 signaling is a crucial pathway in inflammatory diseases and cancer progression; its upregulation is associated with various conditions, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and multiple cancers, such as pancreatic, prostate, and breast cancer . Antagonizing this receptor can suppress the recruitment of immune cells like neutrophils, potentially inhibiting inflammatory processes and angiogenesis, and improving responses to chemotherapy and immunotherapy . The specific furan-3-carbonyl substitution at the 6-position is a key structural feature that has been linked to CXCR2 antagonistic activity in closely related pyrido[3,4-d]pyrimidine analogues, making this compound a valuable tool for exploring structure-activity relationships (SAR) and for use in in vitro and in vivo mechanistic studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(9-2-4-17-7-9)15-3-1-11-10(6-15)5-13-8-14-11/h2,4-5,7-8H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIJAWOHXOVRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as furan-3-carboxylic acid and pyrido[4,3-d]pyrimidine derivatives can be reacted in the presence of catalysts and solvents to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The pyrido[4,3-d]pyrimidine core is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-(Furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Furan-3-carbonyl at C6 C₁₂H₁₁N₃O₃ 245.24 Furanoyl group enhances π-π stacking potential; moderate polarity .
6-(Furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (BK47530) Furan-2-carbonyl at C6 C₁₂H₁₁N₃O₂ 229.23 Reduced oxygen content vs. furan-3 isomer; altered electronic distribution .
6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Benzyl, Cl, CF₃ at C6, C2, C4 C₁₅H₁₃ClF₃N₃ 327.73 Hydrophobic substituents (benzyl, CF₃) increase lipophilicity (XLogP₃ = 3.5) .
V020-2817 (ChemDiv screening compound) 4-(3-Methoxyphenoxy), carboxamide C₂₅H₂₈N₆O₃ 460.53 Bulky substituents enhance selectivity for kinase targets .

Key Observations :

  • The furanoyl group in the target compound provides a balance of hydrophilicity and aromaticity compared to bulkier substituents (e.g., benzyl, CF₃).
  • Positional isomerism (furan-2 vs. furan-3) alters electronic properties and binding interactions, as seen in BK47530 .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:

  • Kinase Inhibition: Pyrido-pyrimidines like TAK-733 exhibit potent MEK/ERK pathway inhibition (IC₅₀ < 10 nM) . The furanoyl group’s electron-rich nature may modulate kinase binding.
  • Solubility : The furan-3-carbonyl group’s polarity likely improves aqueous solubility compared to CF₃- or benzyl-substituted derivatives .
  • Metabolic Stability : Tetrahydropyrido-pyrimidines generally exhibit moderate metabolic stability due to reduced aromaticity versus fully unsaturated cores .

Biological Activity

The compound 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrido-pyrimidine family, characterized by its unique structural features that confer significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8N4O2C_{12}H_{8}N_{4}O_{2}, with a molecular weight of approximately 232.22 g/mol. The structure includes a furan ring and a pyrido-pyrimidine core which are known to enhance solubility and bioactivity.

Anticancer Activity

Research has demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit potent anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. They can inhibit key signaling pathways involved in tumor growth such as the PI3K/Akt/mTOR pathway.
  • Case Study : A study published in ACS Omega highlighted the synthesis of various pyrido-pyrimidine derivatives and their evaluation against cancer cell lines. The results indicated that compounds with furan substitutions showed enhanced cytotoxicity compared to their non-furan counterparts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The furan moiety contributes to the compound's ability to disrupt bacterial cell membranes.
  • Research Findings : A publication in MDPI reported that certain pyrido-pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory effects:

  • Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Supporting Evidence : A study indicated that similar pyrido-pyrimidine derivatives reduced inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits PI3K/Akt/mTOR
AntimicrobialDisrupts bacterial membranes
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(furan-3-carbonyl)-pyrido[4,3-d]pyrimidine derivatives?

The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step reactions, starting with the functionalization of the pyrido-pyrimidine core. Key steps include:

  • Coupling Reactions : Introduce the furan-3-carbonyl group via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions. For example, naphthalene sulfonyl analogs (as in ) were synthesized using sulfonylation under anhydrous conditions .
  • Cyclization : Use thermal or acid-catalyzed cyclization to form the fused pyrido-pyrimidine ring. For related compounds, refluxing in methanol with ammonia yielded cyclized products (e.g., pyrrolo-pyrimidines in ) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol-DMF mixtures) for optimal purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the furan-3-carbonyl group (e.g., carbonyl carbon at ~160–170 ppm) and pyrido-pyrimidine protons (aromatic protons at 6.5–8.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and furan ring vibrations (C-O-C at ~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H]+^+ for C12_{12}H10_{10}N3_3O2_2: ~244.08) .

Q. Table 1: Key Physical Properties of Pyrido-Pyrimidine Derivatives

PropertyExample Values (Analog Compounds)Reference
Melting Point180–220°C
SolubilityDMSO > Ethanol > Water
StabilityStable at RT under inert atmosphere

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Conflicts in NMR or IR data often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) by acquiring spectra at 25°C and 60°C .
  • Computational Modeling : Compare experimental 13^13C NMR shifts with DFT-calculated values (software: Gaussian, B3LYP/6-31G*) to validate assignments .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for naphthalene sulfonyl analogs .

Q. What computational approaches predict the compound’s interaction with kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., MEK or CDK2). For pyrido-pyrimidine analogs, docking scores correlated with IC50_{50} values in kinase inhibition assays .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Key interactions include hydrogen bonds with kinase hinge regions (e.g., backbone NH of Glu81 in MEK) .
  • Free Energy Calculations : MM-GBSA analysis quantifies binding affinity, prioritizing derivatives for synthesis .

Q. How can thermal stability and decomposition pathways be analyzed?

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Pyrido-pyrimidines typically show decomposition >250°C, with mass loss corresponding to furan detachment .
  • DSC : Identify phase transitions (e.g., melting points) and exothermic decomposition peaks. For analogs, endotherms at ~180°C correlate with melting .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate Target Selectivity : Test against off-target kinases (e.g., EGFR, VEGFR) to rule out promiscuity .
  • Assay Optimization : Verify cell-based assays (e.g., MTT for cytotoxicity) using positive controls (e.g., staurosporine). Inconsistent IC50_{50} values may arise from variable cell permeability .
  • Metabolite Screening : Use LC-MS to check for in situ degradation (e.g., ester hydrolysis of the furan carbonyl group) .

Methodological Recommendations

  • Synthetic Optimization : For low yields, explore microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate cyclization .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .

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